1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of sulfonamide and carboxamide functional groups suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step may involve the reaction of the naphthyridine intermediate with a sulfonyl chloride derivative.
Carboxamide formation: The final step could involve the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The sulfonamide and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide and carboxamide interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The carboxamide group may also interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide derivatives: Known for their antibacterial properties.
Carboxamide derivatives: Often used in pharmaceuticals for their ability to form hydrogen bonds with biological targets.
Naphthyridine derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the combination of its functional groups, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-11-4-6-12(7-5-11)25(17,23)24/h2-9H,1H3,(H,19,21)(H2,17,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSWWZQQFZEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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